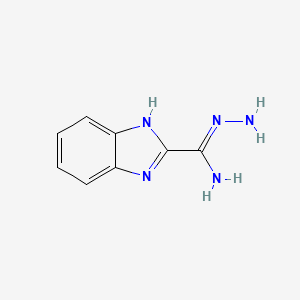
N'-amino-1H-benzimidazole-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine is an organic compound with the molecular formula C8H8N4.
Preparation Methods
The synthesis of 1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine typically involves the reaction of benzimidazole derivatives with hydrazine compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism by which 1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in tumor growth and proliferation .
Comparison with Similar Compounds
1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, which serves as a core structure for many derivatives with diverse biological activities.
Mebendazole: An antiparasitic drug that shares the benzimidazole core but has different substituents, leading to its specific therapeutic use.
Albendazole: Another antiparasitic agent with a benzimidazole core, used to treat a variety of parasitic infections.
The uniqueness of 1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine lies in its hydrazinylmethanamine group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N'-amino-1H-benzimidazole-2-carboximidamide |
InChI |
InChI=1S/C8H9N5/c9-7(13-10)8-11-5-3-1-2-4-6(5)12-8/h1-4H,10H2,(H2,9,13)(H,11,12) |
InChI Key |
NZRFFFJIZXAJPO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=N/N)/N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















